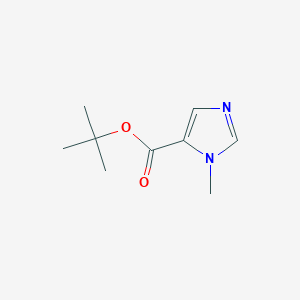

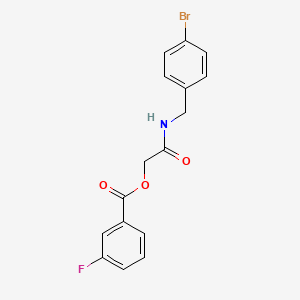

![molecular formula C10H6FN3 B2864033 2-[(4-Fluoroanilino)methylene]malononitrile CAS No. 195243-31-3](/img/structure/B2864033.png)

2-[(4-Fluoroanilino)methylene]malononitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Fluoroanilino)methylene]malononitrile is a chemical compound . It is a derivative of malononitrile, which is a colorless or white solid, although aged samples appear yellow or even brown . Malononitrile is a widely used building block in organic synthesis .

Synthesis Analysis

Malononitrile can be prepared by the dehydration of cyanoacetamide . It is also produced by the gas-phase reaction of acetonitrile and cyanogen chloride . The unique reactivity of malononitrile promotes more extensive applications of this reagent in organic chemistry .Chemical Reactions Analysis

Malononitrile is relatively acidic, with a pKa of 11 in water . This allows it to be used in the Knoevenagel condensation . A new magnetic nanoparticle supported-catalyst was developed for the Knoevenagel condensation between malononitrile and several aldehydes .Scientific Research Applications

Alzheimer Disease Diagnosis

The derivative [18F]FDDNP, related to 2-[(4-Fluoroanilino)methylene]malononitrile, has been utilized in conjunction with positron emission tomography (PET) for the non-invasive localization and quantification of neurofibrillary tangles and beta-amyloid plaques in the brains of living Alzheimer disease patients. This technique facilitates the diagnostic assessment of Alzheimer's and monitors response during experimental treatments, highlighting its significance in neurodegenerative disease research and management Shoghi-Jadid et al., 2002.

Chemical Sensing and Environmental Monitoring

A new simple molecule, 2-((2-phenyl-2H-1,2,3-triazol-4-yl)methylene)malononitrile (M1), was synthesized and demonstrated high sensitivity and selectivity towards cyanide anion detection. This application is crucial for environmental monitoring and safety, providing a tool for detecting cyanide with minimal interference from other common background anions Chen et al., 2015.

Organic Synthesis and Catalysis

In organic synthesis, the compound has been used in the development of a thiourea-catalyzed asymmetric Michael addition of activated methylene compounds to α,β-unsaturated imides. This process showcases the compound's role in facilitating reactions with high enantioselectivity, thus contributing to the synthesis of chiral molecules which are important in pharmaceuticals and materials science Inokuma et al., 2006.

Textile Industry Applications

Malononitrile, a derivative, has been incorporated into the structures of disperse dyes, enhancing the color depth and fastness properties on polyester and nylon fabrics. This application underlines the compound's importance in the development of advanced materials with improved performance characteristics for the textile industry Lams et al., 2014.

Biomedical Research

A latent turn-on fluorescent probe for detecting malononitrile, a precursor of hydrogen cyanide in tissue metabolism, has been developed using a derivative of this compound. This probe facilitates the monitoring of malononitrile in environmental samples and biological tissues, indicating its utility in studying biochemical processes and potential health risks Jung et al., 2020.

properties

IUPAC Name |

2-[(4-fluoroanilino)methylidene]propanedinitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FN3/c11-9-1-3-10(4-2-9)14-7-8(5-12)6-13/h1-4,7,14H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGDDRIKHWMGNAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC=C(C#N)C#N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

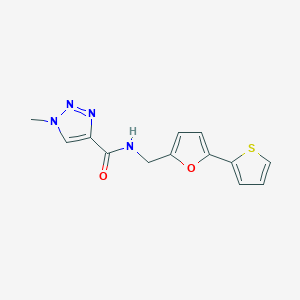

![(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(quinoxalin-2-yl)methanone](/img/structure/B2863955.png)

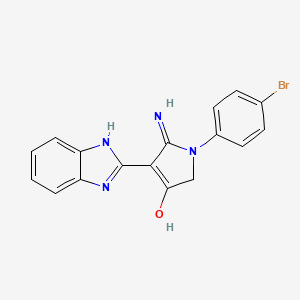

![3-[(Methoxycarbonyl)amino]propanoic acid](/img/structure/B2863958.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2863963.png)

![(E)-2-Cyano-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]prop-2-enamide](/img/structure/B2863965.png)

![6-(Benzimidazol-1-yl)-N-[(E)-2-phenylethenyl]sulfonylpyridine-3-carboxamide](/img/structure/B2863966.png)

![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(4-chlorobenzyl)urea](/img/structure/B2863968.png)

![2-((5-chlorothiophen-2-yl)sulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2863972.png)